molecular formula C19H21ClN2OS B2788223 2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421525-65-6

2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2788223
CAS No.: 1421525-65-6
M. Wt: 360.9
InChI Key: PMASTWQMXFEPAE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is a synthetic compound provided for life sciences research and development. This product is intended for non-human research purposes only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can use the search function on our website or contact our technical support team for more detailed information. Specific data regarding its mechanism of action, biological activity, and primary research applications is subject to further scientific investigation.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c20-17-6-2-1-5-16(17)13-19(23)22-11-8-15(9-12-22)14-24-18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMASTWQMXFEPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

JWH-203 (2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)

  • Structure: Shares the 2-chlorophenyl-ethanone core but replaces the piperidine-pyridinylthio group with a pentyl-indole moiety.
  • Use: A synthetic cannabinoid receptor agonist regulated under drug control laws .
  • Comparison: The absence of the indole group in the target compound suggests divergent receptor targets.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

  • Structure : Features a fluorophenyl group instead of chlorophenyl and lacks the pyridinylthio-methyl substituent.
  • Use : A research chemical for laboratory studies, emphasizing fluorinated analogs’ metabolic stability .

Antibacterial and Agrochemical Derivatives

Piperidine-linked 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives

  • Structure : Compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenylthiosemicarbazide incorporate thiosemicarbazide or heterocyclic groups .
  • Use : Antibacterial agents with activity attributed to metal chelation (via sulfur/nitrogen atoms) and enzyme inhibition .
  • Comparison : The target compound’s pyridinylthio group may similarly enable chelation but lacks the thiosemicarbazide moiety, which is critical for broad-spectrum antibacterial effects in analogs.

Clomazone (2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone)

  • Structure: Contains a chlorophenyl group but uses an isoxazolidinone ring instead of piperidine.
  • Use : Herbicide targeting plant lipid biosynthesis .
  • Comparison : The target compound’s piperidine-pyridine system is more complex, likely precluding herbicidal activity but suggesting possible eukaryotic target interactions.

Heterocyclic Ethanone Derivatives

Ethanone, 1-(2-chlorophenyl)-2-[[4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]- (CAS 872319-20-5)

  • Structure: Combines chlorophenyl-ethanone with a triazole-thio group and tetrahydrofuran substituent.
  • Molecular Formula : C19H18ClN3O2S2 (Molar Mass: 419.95 g/mol) .
  • Comparison : Both compounds utilize sulfur-containing heterocycles, but the target’s pyridinylthio-methyl group may offer superior aromatic stacking interactions compared to the triazole-thienyl system.

Implications for Future Research

The target compound’s unique pyridinylthio-methyl-piperidine architecture distinguishes it from pharmacological, agrochemical, and heterocyclic analogs. Key research priorities include:

Pharmacological Profiling : Screening for receptor binding (e.g., GPCRs, kinases) given the prevalence of piperidine in drug design .

Antimicrobial Studies : Evaluating activity against bacterial/fungal strains, leveraging sulfur’s role in chelation .

Structure-Activity Relationship (SAR) Studies : Systematically modifying the pyridinylthio group to optimize bioavailability and target affinity.

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